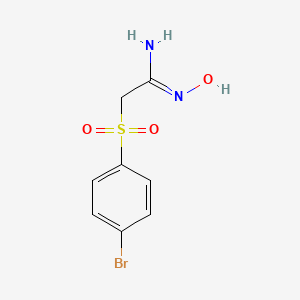

4-Bromobenzenesulfonylacetamide oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromobenzenesulfonylacetamide oxime is a chemical compound with the molecular formula C8H9BrN2O3S and a molecular weight of 293.14 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its solid physical state, with a melting point of 214-217°C and a predicted boiling point of approximately 527.8°C at 760 mmHg .

Métodos De Preparación

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-Bromobenzenesulfonylacetamide oxime undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethyl acetate and catalysts such as zinc oxide . Major products formed from these reactions include various oxime, amine, and substituted derivatives .

Aplicaciones Científicas De Investigación

4-Bromobenzenesulfonylacetamide oxime has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Bromobenzenesulfonylacetamide oxime involves its interaction with specific molecular targets. The oxime group in the compound can form hydrogen bonds with receptor binding sites, leading to various biochemical effects . The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .

Comparación Con Compuestos Similares

4-Bromobenzenesulfonylacetamide oxime can be compared with other oxime-based compounds such as:

Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.

Cefuroxime: An oxime-based cephalosporin antibiotic with broad-spectrum activity.

Methoxime: Another oxime derivative with applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structure and the presence of the bromobenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to other oxime compounds .

Actividad Biológica

4-Bromobenzenesulfonylacetamide oxime (CAS Number: 128014-67-5) is a chemical compound that has garnered interest in biochemical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₉BrN₂O₃S

- Molecular Weight : 293.14 g/mol

- Structure : The compound features a bromobenzenesulfonyl group attached to an acetamide oxime structure, which is critical for its biological activity.

This compound primarily targets acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission in the nervous system. By inhibiting AChE, this compound can potentially enhance cholinergic signaling, which may have therapeutic implications in neurodegenerative diseases.

Biological Activity

The biological activity of this compound has been evaluated through various studies. Below is a summary of its observed effects:

| Activity | Description |

|---|---|

| AChE Inhibition | Strong inhibitor of AChE, leading to increased acetylcholine levels. |

| Neuroprotective Effects | Exhibits potential neuroprotective properties in models of neurodegeneration. |

| Antimicrobial Activity | Preliminary studies suggest some antimicrobial properties against specific strains. |

Case Studies and Research Findings

-

Neuroprotective Study

- A study conducted on neuronal cell cultures demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism was attributed to its ability to inhibit AChE and enhance acetylcholine availability, promoting cell survival and function .

-

Inhibition of AChE

- Research published in Journal of Medicinal Chemistry reported that the compound showed IC50 values in the low micromolar range against AChE, indicating potent inhibitory activity. The study also explored structure-activity relationships (SAR) that highlighted the importance of the bromine substituent for optimal activity .

- Antimicrobial Properties

Propiedades

IUPAC Name |

2-(4-bromophenyl)sulfonyl-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQWXNJMOWWYAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)C/C(=N/O)/N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.